

A Comparative Functional Analysis of 2-MeS-ATP Analogs in Cellular Assays

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Compound of Interest

Compound Name: 2-MeS-ATP

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-methylthioadenosine triphosphate (**2-MeS-ATP**) analogs, focusing on their functional performance in key cellular assays. The information presented is intended to assist researchers in selecting the most appropriate analog for their specific experimental needs in studying P2Y purinergic receptors.

Introduction

2-MeS-ATP and its analogs are potent agonists for a subset of the P2Y family of G protein-coupled receptors, including P2Y1, P2Y11, P2Y12, and P2Y13. These receptors are involved in a multitude of physiological processes, making them attractive targets for therapeutic intervention. The substitution of a methylthio group at the 2-position of the adenine ring enhances the potency and, in some cases, the selectivity of these analogs compared to the endogenous ligand ATP. This guide focuses on the functional characterization of these analogs in assays measuring intracellular calcium mobilization, adenylyl cyclase inhibition, and platelet aggregation.

Comparative Potency of 2-MeS-ATP Analogs

The potency of **2-MeS-ATP** analogs can vary significantly depending on the P2Y receptor subtype and the specific functional assay employed. The following table summarizes the half-maximal effective concentrations (EC₅₀) for several key analogs across different human P2Y receptors.

| Analog | P2Y1 Receptor (EC50) | P2Y11 Receptor (EC50) | P2Y12 Receptor (EC50) | P2Y13 Receptor (EC50) | Reference(s)) |
|----------------------|----------------------------|-----------------------------|-----------------------------|-----------------------------|-------------------|
| 2-MeS-ATP | 8 nM | 13.8 μ M | Potent Agonist | Weak Agonist | [1] |
| 2-MeS-ADP | 3 nM | - | 1 nM (rat), 5 nM (human) | 1 nM (human), 19 nM (human) | [1][2] |
| MRS2365 | 0.4 nM | No Activity | No Activity | Very Low Activity | [3][4][5][6] |
| 2-Hexylthio-ATP | ~30 pM (C6 glioma cells) | - | - | - | [7] |
| 2-Cyclohexylthio-ATP | ~30 pM (C6 glioma cells) | - | - | - | [7] |

Note: EC50 values can vary depending on the cell line, expression system, and specific assay conditions.

Key Functional Assays

The functional activity of **2-MeS-ATP** analogs is typically assessed using a variety of in vitro assays that measure downstream signaling events following receptor activation.

Calcium Mobilization Assay

Activation of Gq-coupled P2Y receptors, such as P2Y1 and P2Y11, leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium stores. This increase in intracellular calcium can be monitored using fluorescent calcium indicators like Fluo-4 AM.

Adenylyl Cyclase Inhibition Assay

P2Y12 and P2Y13 receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

This inhibition is often measured in the presence of a stimulator of adenylyl cyclase, such as forskolin.

Platelet Aggregation Assay

Both P2Y1 and P2Y12 receptors play crucial roles in ADP-induced platelet aggregation. P2Y1 activation initiates platelet shape change, while P2Y12 activation leads to sustained aggregation. The ability of **2-MeS-ATP** analogs to induce or modulate platelet aggregation is a key functional readout.

Experimental Protocols

Calcium Mobilization Assay Protocol

- Cell Culture: Plate cells expressing the P2Y receptor of interest in black-walled, clear-bottom 96-well or 384-well microplates and culture overnight.
- Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the culture medium and add the Fluo-4 AM loading solution to the cells.
- Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light[8].
- Assay: Prepare serial dilutions of the **2-MeS-ATP** analogs.
- Use a fluorescence plate reader with automated injection capabilities to measure baseline fluorescence.
- Inject the analog solutions into the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm).
- The increase in fluorescence corresponds to the increase in intracellular calcium.

Adenylyl Cyclase Inhibition Assay Protocol

- Cell Culture and Treatment: Culture cells expressing the Gi-coupled P2Y receptor in appropriate plates.

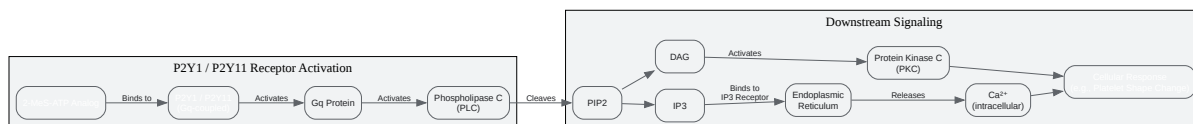
- Pre-incubate the cells with the **2-MeS-ATP** analogs for a defined period.
- Stimulate the cells with an adenylyl cyclase activator, such as forskolin (10 μ M), in the presence of a phosphodiesterase inhibitor like IBMX (100 μ M) to allow cAMP accumulation.
- cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioligand binding assay using [3H]-cAMP[9].
- The reduction in forskolin-stimulated cAMP levels indicates the inhibitory activity of the analog.

Platelet Aggregation Assay Protocol

- Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate)[2].
- Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
- Aggregation Measurement: Adjust the platelet count in the PRP if necessary.
- Pre-warm PRP samples to 37°C.
- Use a light transmission aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.
- Add the PRP to a cuvette with a stir bar and record the baseline.
- Add the **2-MeS-ATP** analog to the cuvette and record the change in light transmission over time as platelets aggregate[2].

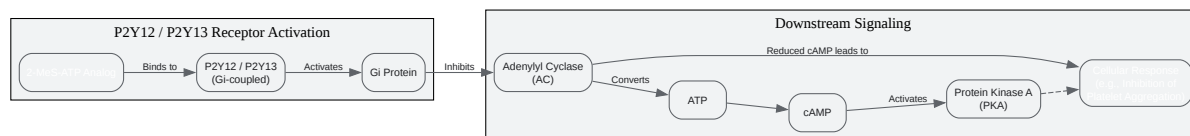
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways activated by different P2Y receptors and a general experimental workflow for assessing analog activity.



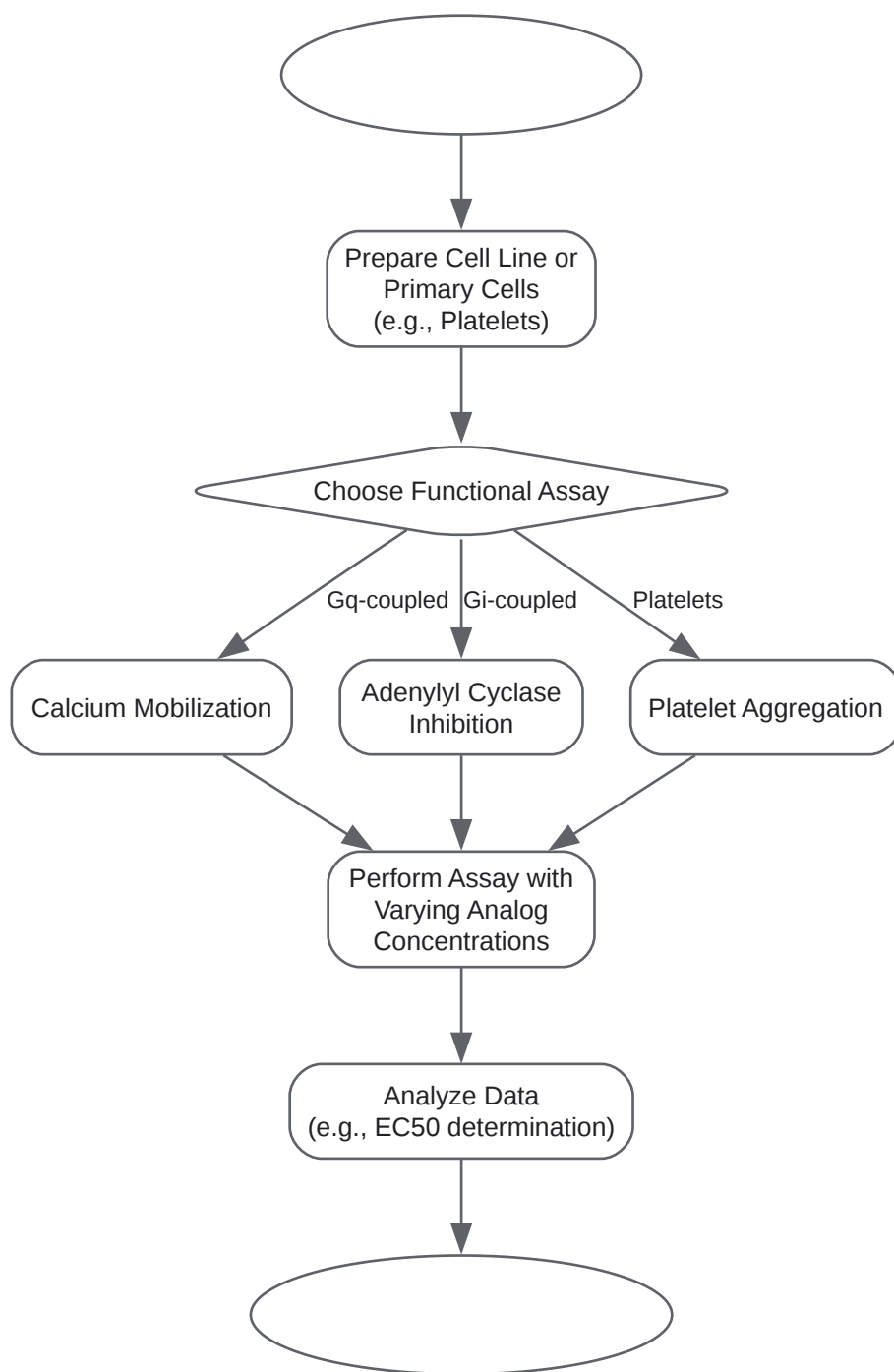
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Caption: P2Y1 and P2Y11 Receptor Signaling Pathway.



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Caption: P2Y12 and P2Y13 Receptor Signaling Pathway.



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Caption: General Experimental Workflow for Analog Comparison.

Conclusion

The choice of a **2-MeS-ATP** analog for functional studies depends critically on the P2Y receptor subtype of interest and the desired functional outcome. For highly potent and selective activation of the P2Y1 receptor, MRS2365 is an excellent choice[3][4][5][6]. 2-MeS-ADP serves as a potent agonist for P2Y1, P2Y12, and P2Y13 receptors[1][2]. For broader studies or when investigating P2Y receptors with lower sensitivity, other 2-thioether derivatives of ATP may be considered[7][10]. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments in the field of purinergic signaling.

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